6-Aminonicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminonicotinoyl chloride is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinic acid and contains an amino group at the 6-position and a chloride group at the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminonicotinoyl chloride can be synthesized through several methods. One common approach involves the reaction of 6-aminonicotinic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent. The reaction can be represented as follows:
C6H5N2O2+SOCl2→C6H5ClN2O+SO2+HCl
In this reaction, 6-aminonicotinic acid (C6H5N2O2) is converted to this compound (C6H5ClN2O) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Aminonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-aminonicotinic acid.
Condensation reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Condensation reactions: Catalysts such as pyridine or triethylamine are used to promote the formation of amides or esters.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, esters, or thioesters.
Hydrolysis: The major product is 6-aminonicotinic acid.
Condensation reactions: Products include various amides and esters depending on the nucleophile used.
Scientific Research Applications
6-Aminonicotinoyl chloride has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal chemistry: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Biological studies: It is used in the synthesis of compounds for studying biological pathways and mechanisms.
Industrial applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-aminonicotinoyl chloride is primarily based on its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In medicinal chemistry, these derivatives can interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinic acid: The precursor to 6-aminonicotinoyl chloride, differing by the presence of a carboxylic acid group instead of a chloride.
Nicotinoyl chloride: Lacks the amino group at the 6-position.
Nicotinic acid: The parent compound, lacking both the amino and chloride groups.
Uniqueness
This compound is unique due to the presence of both an amino group and an acyl chloride group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-aminopyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(10)4-1-2-5(8)9-3-4/h1-3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFVTCWKZARTND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599292 |
Source
|
Record name | 6-Aminopyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148675-53-0 |
Source
|
Record name | 6-Aminopyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.